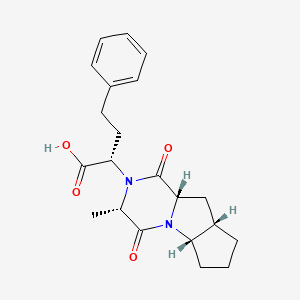

Ramipril Diketopiperazine Acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Ramipril diketopiperazine acid (RDP) is a peptide-based drug derived from the natural peptide angiotensin I-converting enzyme (ACE), which is known to be involved in the regulation of blood pressure and fluid balance. RDP is a prodrug of ramipril, which is an ACE inhibitor used to treat hypertension and congestive heart failure. The combination of RDP and ramipril has been used in clinical trials and has been found to be effective in lowering blood pressure and improving overall cardiovascular health.

Applications De Recherche Scientifique

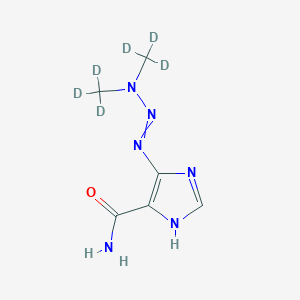

Carcinogenicity Studies

The degradation product of Ramipril, which is Ramipril Diketopiperazine Acid, has been studied for its potential carcinogenicity . The compound was found to be potentially carcinogenic, genotoxic, and mutagenic . However, at concentrations typically occurring in human blood, this effect is unlikely .

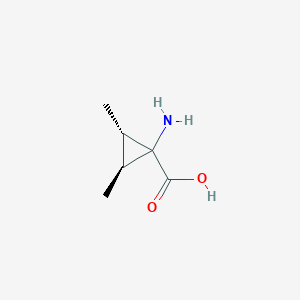

Genotoxicity Studies

In vitro micronucleus assay was employed to assess the potential direct DNA-damaging properties of Ramipril Diketopiperazine Acid . This compound was found to be potentially genotoxic at high concentrations .

Mutagenicity Studies

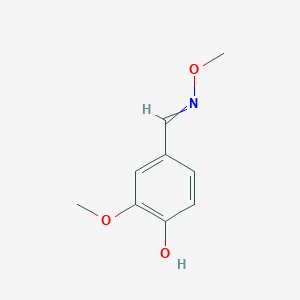

An in vitro Ames test was carried out to detect two mechanisms of mutagenicity: a direct one (for pure degradant) and an indirect one (via N-nitroso-metabolites formation) . The compound was found to be potentially mutagenic .

Stability Studies

A comprehensive study on the solid-state stability of Ramipril was performed via isothermal methods under stress conditions . It was found that Ramipril was unstable, and temperature accelerated its degradation . Ramipril was also vulnerable to relative air humidity (RH) changes, suggesting that it must be protected from moisture .

Pharmaceutical Formulation Studies

The effects of various factors on the rate of Ramipril degradation were investigated, including: temperature, relative air humidity (RH), excipients (talc, starch, methylcellulose and hydroxypropyl methylcellulose), mode of tablet storage, and immediate packaging . The degradation impurities were also identified by HPLC–MS .

Impurity Analysis

Ramipril rapidly cyclizes to diketopiperazine derivative under dry air . This impurity resides in drugs administered to patients . The degradation impurities were ramiprilat and the diketopiperazine derivative .

Mécanisme D'action

- Ramipril Diketopiperazine Acid (RDPA) is a potential impurity found in commercial preparations of ramipril . However, specific information about its primary targets and their role is not readily available in the literature.

- For a broader context, let’s consider ramipril, the parent compound. Ramipril is an angiotensin-converting enzyme (ACE) inhibitor used to manage hypertension, reduce cardiovascular mortality following myocardial infarction, and slow the progression of renal disease in high-risk individuals .

Target of Action

Mode of Action

Propriétés

IUPAC Name |

(2S)-2-[(2S,6S,8S,11S)-11-methyl-9,12-dioxo-1,10-diazatricyclo[6.4.0.02,6]dodecan-10-yl]-4-phenylbutanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26N2O4/c1-13-19(24)23-16-9-5-8-15(16)12-18(23)20(25)22(13)17(21(26)27)11-10-14-6-3-2-4-7-14/h2-4,6-7,13,15-18H,5,8-12H2,1H3,(H,26,27)/t13-,15-,16-,17-,18-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZRWPCCIYKIPJW-HILJTLORSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(=O)N2C3CCCC3CC2C(=O)N1C(CCC4=CC=CC=C4)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1C(=O)N2[C@H]3CCC[C@H]3C[C@H]2C(=O)N1[C@@H](CCC4=CC=CC=C4)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ramipril Diketopiperazine Acid | |

CAS RN |

108736-10-3 |

Source

|

| Record name | Ramipril diketopiperazine acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0108736103 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | RAMIPRIL DIKETOPIPERAZINE ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AN6P6O95UU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(3S,4R)-4-(4-Fluorophenyl)-3-[[3-methoxy-4-(benzyloxy)phenoxy]methyl]piperidine](/img/structure/B1140673.png)

![tert-Butyl [[4-(2-pyridinyl)phenyl]methylene]hydrazinecarboxylate](/img/structure/B1140679.png)

![Acetic acid;benzyl N-[(2S)-5-(diaminomethylideneamino)-1-[[(2S)-5-(diaminomethylideneamino)-1-[(4-methoxynaphthalen-2-yl)amino]-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]carbamate](/img/structure/B1140691.png)